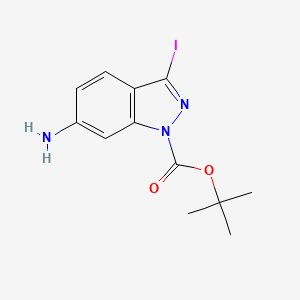

tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-amino-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-6-7(14)4-5-8(9)10(13)15-16/h4-6H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQUJPSZHMCCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This indazole derivative has been studied for various pharmacological properties, including anti-cancer effects, enzyme inhibition, and neuroprotective activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1334405-43-4

- Molecular Formula : C11H12N4O2I

- Molecular Weight : 344.15 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of cancer therapy and enzyme inhibition.

Anti-Cancer Activity

Recent studies have demonstrated that indazole derivatives exhibit significant anti-cancer properties. For example, a study evaluated the effects of related indazole compounds on various cancer cell lines. The results indicated that these compounds can induce apoptosis in cancer cells through multiple mechanisms.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2f | 4T1 | 5.0 | Induces apoptosis via Bax and caspase activation |

| This compound | MCF7 | TBD | TBD |

Note: Specific IC50 values for this compound are still under investigation.

Enzyme Inhibition

Indazole derivatives have also been shown to inhibit various enzymes, which is crucial for their therapeutic effects. For instance, they may target kinases involved in cancer progression.

| Enzyme Target | Compound | Inhibition Type | IC50 (nM) |

|---|---|---|---|

| Bcr-Abl | 2f | Competitive | 8.3 |

| FGFR | Various | Selective | <4.1 |

These findings suggest that this compound may possess similar inhibitory effects on specific kinases, contributing to its anti-cancer potential.

Study on Apoptosis Induction

A notable study investigated the pro-apoptotic effects of a closely related compound (2f) on breast cancer cells (4T1). The research utilized flow cytometry to assess apoptosis levels after treatment with varying concentrations of the compound over a period of time.

Findings :

- A dose-dependent increase in apoptotic cells was observed.

- Western blot analysis showed decreased levels of anti-apoptotic proteins (Bcl-2) and increased levels of pro-apoptotic markers (Bax, cleaved caspase-3).

This study highlights the potential mechanism through which indazole derivatives may exert their anti-cancer effects, suggesting that this compound could follow similar pathways.

In Vivo Anti-Tumor Activity

Another study assessed the in vivo anti-tumor activity of related indazole compounds in mouse models bearing tumors. The compounds were administered at different dosages, and tumor growth was monitored.

Results :

- Significant tumor growth suppression was noted at higher doses.

- Immunohistochemical staining revealed changes in tumor microenvironment markers, indicating effective modulation by the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity Trends :

- Iodo-substituted derivatives (e.g., 639084-05-2) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability compared to chloro or fluoro analogues.

- Amino-substituted derivatives (e.g., 219503-81-8) exhibit enhanced solubility and H-bonding capacity, favoring interactions in biological targets.

Preparation Methods

Iodination of Indazole Core

- Reagents and Conditions: Iodination is commonly achieved using iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or molecular iodine in the presence of oxidizing agents.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate electrophilic substitution.

- Temperature: Reactions are typically conducted at ambient to moderate temperatures (0–50°C) to control regioselectivity and avoid over-iodination.

- Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation side reactions.

Introduction of the Amino Group at the 6-Position

- Method 1: Direct Amination

- Nucleophilic aromatic substitution on a 6-halogenated indazole intermediate using ammonia or ammonium salts.

- Use of strong bases (e.g., sodium hydride) to deprotonate and facilitate substitution.

- Method 2: Reduction of Nitro Precursors

- Reduction of a 6-nitroindazole intermediate by catalytic hydrogenation or chemical reducing agents (e.g., tin(II) chloride, iron powder).

Formation of tert-Butyl Ester at the 1-Position

- Reagents: tert-Butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) is used to protect the carboxyl group as a tert-butyl ester.

- Conditions: Reaction is carried out in the presence of a base such as triethylamine or pyridine to scavenge the generated acid.

- Solvent: Dichloromethane (DCM) or acetonitrile are commonly employed.

- Temperature: Typically performed at 0°C to room temperature.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Iodination | N-iodosuccinimide (NIS), DMF, 25°C, inert atmosphere | Selective iodination at 3-position |

| 2 | Amination | NH3 or ammonium salts, NaH, THF, reflux | Introduction of amino group at 6-position |

| 3 | Esterification | tert-Butyl chloroformate, Et3N, DCM, 0–25°C | Formation of tert-butyl ester at 1-position |

| 4 | Purification | Column chromatography (silica gel), recrystallization | Isolation of pure this compound |

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: For industrial-scale synthesis, continuous flow techniques are employed to enhance reaction control, safety, and yield.

- Automation: Automated reagent addition and monitoring improve reproducibility and reduce human error.

- Purification: Large-scale chromatography and recrystallization are optimized for purity and throughput.

- Environmental and Safety: Use of inert atmospheres and controlled temperature minimize hazardous side reactions. Proper handling of iodine-containing reagents is critical.

Research Findings and Optimization Data

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Iodination reagent | N-iodosuccinimide (NIS) | Provides regioselective iodination at 3-position |

| Solvent for iodination | Dimethylformamide (DMF) | Polar aprotic solvent enhances electrophilicity |

| Amination method | Ammonia with sodium hydride in THF | Efficient nucleophilic substitution at 6-position |

| Esterification reagent | tert-Butyl chloroformate with Et3N | Mild conditions preserve sensitive groups |

| Purification technique | Silica gel chromatography + recrystallization | Ensures >98% purity |

| Yield | 60–75% overall | Dependent on reaction scale and purification |

Notes on Reaction Mechanisms and Challenges

- Regioselectivity: Controlling iodination at the 3-position requires precise reaction conditions to avoid substitution at other positions.

- Amino Group Stability: The amino substituent can be sensitive to oxidation; protection or immediate use after synthesis is advised.

- Ester Formation: The tert-butyl ester is stable under many conditions but can be cleaved under acidic conditions, which must be considered in downstream applications.

Q & A

Q. How can the stability of the iodine substituent be maintained during storage or reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.